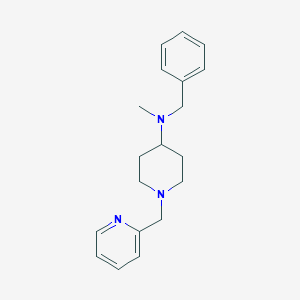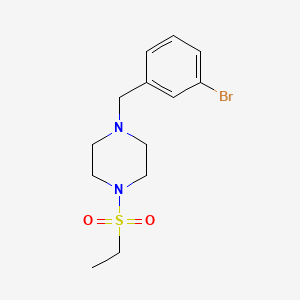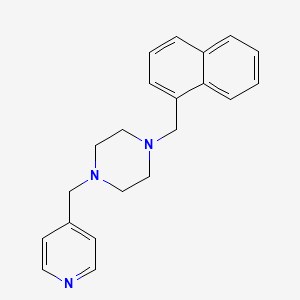![molecular formula C29H25N3O3 B14920522 2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B14920522.png)
2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, isoquinoline moiety, and multiple aromatic rings, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE typically involves multi-step organic reactions. One common approach is the condensation reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and a suitable furan derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully or partially reduced isoquinoline compounds .
Scientific Research Applications
2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinolin-2(1h)-one: Shares the isoquinoline moiety and exhibits similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, often used in drug research and development.
Indole derivatives: Display a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C29H25N3O3 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[(E)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C29H25N3O3/c1-33-25-15-22-13-14-32(18-23(22)16-26(25)34-2)19-31-29-24(17-30)27(20-9-5-3-6-10-20)28(35-29)21-11-7-4-8-12-21/h3-12,15-16,19H,13-14,18H2,1-2H3/b31-19+ |
InChI Key |
UNSIKPNOELTHJK-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)/C=N/C3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C=NC3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] ethanethioate](/img/structure/B14920464.png)
![3-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14920472.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide](/img/structure/B14920473.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylcarbonyl)benzoate](/img/structure/B14920480.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B14920495.png)
![2-{4-[(1-Ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14920497.png)
![2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B14920507.png)

![(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920516.png)

![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)


![1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14920527.png)
